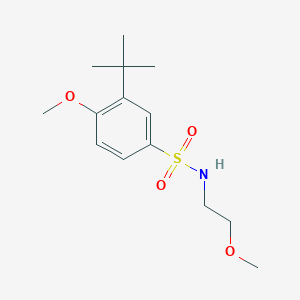
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical processes.
Wirkmechanismus
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide works by binding to the active site of enzymes and blocking their activity. Specifically, it interacts with the amino acid residues that are critical for enzyme function, preventing them from carrying out their normal catalytic function.
Biochemical and Physiological Effects:
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the biosynthesis of certain natural products, which has potential implications for drug discovery. Additionally, 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying enzyme function and potential drug targets. However, one limitation of using 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is its potential toxicity, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is in the development of new drugs based on the natural products that 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide inhibits the biosynthesis of. Additionally, there is potential for 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide to be used in the development of new anti-inflammatory drugs. Finally, further research is needed to fully understand the potential toxic effects of 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide and to develop strategies for minimizing these effects in lab experiments.
Synthesemethoden
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group on the benzene ring using tert-butyldimethylsilyl chloride. This is followed by the introduction of a methoxyethyl group using sodium hydride and 2-methoxyethyl bromide. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the sulfonamide group, and the tert-butyl protecting group is removed using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been used in a variety of scientific research applications. One of the most notable uses of this compound is in the study of enzymes that are involved in the biosynthesis of certain natural products. 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of these enzymes, making it a valuable tool for studying their function and potential as drug targets.
Eigenschaften
IUPAC Name |
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)12-10-11(6-7-13(12)19-5)20(16,17)15-8-9-18-4/h6-7,10,15H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIUEGTDRGFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![4-tert-butyl-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5310133.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)